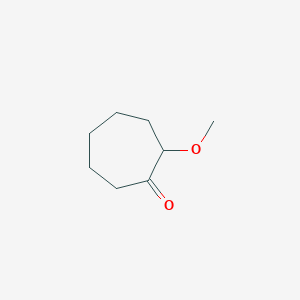

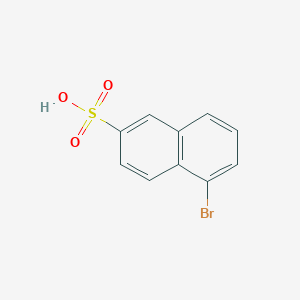

2-Chloro-6-(chloromethyl)-4-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Chloro-6-(chloromethyl)-4-methylpyridine, is a chlorinated pyridine derivative. Pyridine derivatives are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural features .

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, 6-Chloro-2-chloromethylpyridine, a related compound, is synthesized from 6-chloro-2-methylpyridine through a series of conversions from the 2-Me substituent to 2-acetoxymethyl, then to 2-hydroxymethyl, and finally to the desired 2-chloromethyl substituent . Another related compound, 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, is synthesized and characterized through NMR and crystal structure analysis, indicating the complexity and precision required in the synthesis of such chlorinated pyridines .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of chlorinated pyridines. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the crystal structure of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine was reported, showing weak interactions linking the molecules .

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including cyclopalladation, where 6-alkyl-2,2'-bipyridines react with palladium(II) compounds to form cyclometalated complexes . These reactions are crucial for the formation of metal-organic frameworks and catalytic systems. Additionally, the reactivity of chlorinated pyridines can be influenced by their electronic structure, as seen in the study of 2-chloro-4-nitropyridine and related compounds, where the reactivity was investigated through HOMO-LUMO energies and global descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are often studied using spectroscopic methods. For instance, vibrational, electronic, NBO, and NMR analyses were performed on 2-chloro-4-nitropyridine and related compounds to understand their optimized molecular structures, vibrational wavenumbers, and electronic properties . The study of 2,6-dihydroxypyridine and its derivatives also provided insights into tautomerism in solution and strong hydrogen bonding in the solid state .

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis : A study by Velraj, Soundharam, and Sridevi (2015) focused on the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of related compounds, including 2-chloro-4-methyl-5-nitropyridine. This research provides foundational knowledge about the physical and chemical characteristics of these compounds (Velraj, Soundharam, & Sridevi, 2015).

Synthesis of Novel Compounds : Chen et al. (2016) synthesized 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine through a condensation reaction. The product demonstrated significant yield and was examined for its biological activity, indicating potential applications in biochemistry and pharmaceuticals (Chen, Fan, Xia, & Zhang, 2016).

Studying Physical Properties : A research by O’Loughlin et al. (2022) investigated the effect of 2-chloro-6-methylpyridine on microbial methane oxidation. The study provided insights into how such compounds interact with environmental processes, specifically their inhibitory effects on methane monooxygenase, an enzyme crucial for aerobic methane oxidation (O’Loughlin, Antonopoulos, Arend, Flynn, Koval, & Owens, 2022).

Applications in Material Science : Research by Sang, Huang, and Xu (2020) discussed the synthesis of 3-methylpyridine-N-oxide, a key intermediate in preparing 2-chloro-5-methylpyridine. This work is particularly relevant in developing safer and more efficient production processes for substances used in material science, indicating the broader applicability of 2-Chloro-6-(chloromethyl)-4-methylpyridine derivatives (Sang, Huang, & Xu, 2020).

Investigation in Coordination Chemistry : A study by Shakirova et al. (2020) synthesized and characterized coordination compounds of copper(II) and cobalt(II) with 5-amino-2-chloro-3-methylpyridine, demonstrating the compound's utility in coordination chemistry and its potential for developing new materials with specific magnetic properties (Shakirova, Protsenko, Protsenko, Kuratieva, Fowles, & Turnbull, 2020).

Eigenschaften

IUPAC Name |

2-chloro-6-(chloromethyl)-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKOGICBHJBHCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(chloromethyl)-4-methylpyridine | |

CAS RN |

1227606-30-5 |

Source

|

| Record name | 2-chloro-6-(chloromethyl)-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)

![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)